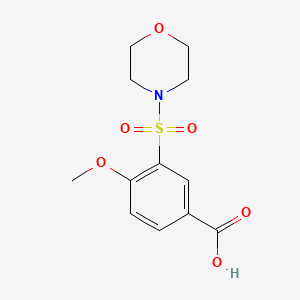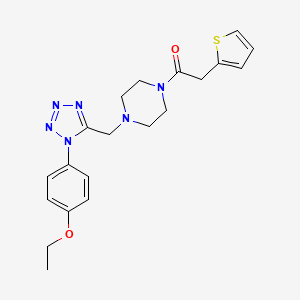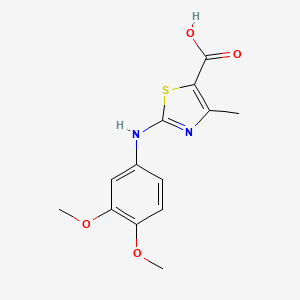
4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid
Descripción general
Descripción
4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid is a compound used for proteomics research . It has a molecular formula of C12H15NO6S and a molecular weight of 301.32 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with a methoxy group at the 4-position and a morpholine-4-sulfonyl group at the 3-position . This structure can be confirmed by various spectroscopic techniques such as NMR and mass spectrometry.Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.32 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Novel Synthesis Methods : Research has demonstrated innovative synthesis methods for sulfonamide and sulfonate carboxylic acid derivatives under eco-friendly conditions, which could be applicable for synthesizing compounds like "4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid" (Almarhoon et al., 2019). This method uses water and sodium carbonate as HCl scavengers to produce high yield and purity derivatives, suggesting a possible pathway for environmentally friendly synthesis of similar compounds.
- Ionic Liquids and Biomass Solvents : A study on the synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids indicates the potential use of morpholine derivatives in creating new solvents for biomass dissolution (Pernak et al., 2011). The physicochemical properties and biodegradability of these ionic liquids suggest their suitability as biomass solvents, which could extend to the applications of "this compound" in green chemistry.
Biological Applications
- Pharmacological Activities : The research on various sulfonamide derivatives, including those with morpholine and methoxy groups, has shown significant biological activities, such as enzyme inhibition. For instance, derivatives have been investigated for their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes, suggesting potential therapeutic applications for related compounds (Tuğrak et al., 2020). This implies that "this compound" could also be explored for similar pharmacological applications.
Material Science Applications
- Polymeric Materials : Research into the synthesis of polyesteramides with pendant functional groups, including morpholine derivatives, highlights the utility of such compounds in developing materials with specific chemical functionalities (Veld et al., 1992). These materials could be relevant in biomedical applications, such as drug delivery systems, where functionalized polymers are of great interest.
Safety and Hazards
Direcciones Futuras
The future directions for research on 4-Methoxy-3-(morpholine-4-sulfonyl)benzoic acid could include further studies on its synthesis, reactivity, and potential applications in proteomics and other areas of biochemistry. Additionally, more detailed safety and hazard assessments could be conducted to ensure safe handling and use .
Propiedades
IUPAC Name |
4-methoxy-3-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-18-10-3-2-9(12(14)15)8-11(10)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMGPVLMSMHBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide](/img/structure/B2679427.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2679429.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2679430.png)
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2679432.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide](/img/structure/B2679437.png)
![(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B2679439.png)


![N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2679442.png)


![Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679447.png)